N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzhydrylideneamino group attached to a phenylcyclopropane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide typically involves the condensation of benzhydrylideneamine with 2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydrylideneamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts .
Mechanism of Action
The mechanism of action of N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzhydrylideneamino)-1,1-diphenylmethanimine
- N-(benzhydrylideneamino)-1,1-diphenylmethanamine
- N-(benzhydrylideneamino)-1,1-diphenylmethanamide
Uniqueness
N'-(diphenylmethylene)-2-phenylcyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20N2O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H20N2O/c26-23(21-16-20(21)17-10-4-1-5-11-17)25-24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,25,26) |
InChI Key |
HSFJSDYIVNHJQH-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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